Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5-dimethylthiophene-3-carboxylate

Description

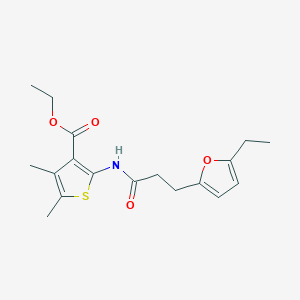

Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a 4,5-dimethylthiophene-3-carboxylate core substituted with a propanamido group linked to a 5-ethylfuran-2-yl moiety. The compound shares structural similarities with intermediates reported in heterocyclic chemistry, particularly in medicinal chemistry applications. The ethylfuran substituent introduces oxygen-containing heterocyclic character, which may influence solubility, lipophilicity, and biological interactions .

Properties

IUPAC Name |

ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-5-13-7-8-14(23-13)9-10-15(20)19-17-16(18(21)22-6-2)11(3)12(4)24-17/h7-8H,5-6,9-10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKNDDNVRANJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Amidation and Esterification: The final steps involve the amidation of the furan derivative with a suitable amine and the esterification of the thiophene derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Notes:

- The tetrahydrobenzo[b]thiophene core in ’s analog adds rigidity, but the user-specified compound lacks this feature .

- Cyanoacrylamido Analogs: These derivatives (e.g., 3d in ) exhibit lower molecular weights and enhanced polarity due to cyano and hydroxyl groups, improving antioxidant activity (e.g., 90% yield in DPPH radical scavenging assays) .

- Oxadiazole-Thio Analog : The bromophenyl-oxadiazole group increases molecular weight significantly, likely enhancing steric bulk and altering binding interactions in biological targets .

Key Research Findings and Limitations

Synthesis Efficiency: Knoevenagel condensation (used for cyanoacrylamido derivatives) is faster (5–6 hours) compared to multi-step amidation or cyclization routes .

Data Gaps : Direct experimental data on the target compound’s bioactivity, crystallography, or stability are absent in the evidence. Comparisons rely on extrapolation from structural analogs.

Biological Activity

Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thiophene ring and the introduction of the furan moiety. The methods used often leverage standard organic synthesis techniques such as condensation reactions and acylation processes. Specific synthetic routes can vary, but they generally aim to optimize yield and purity for subsequent biological evaluation.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of 2,5-dimethylthiophene have shown potent inhibitory effects against various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds operate primarily through the inhibition of topoisomerase II, which is crucial for DNA replication and cell division .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.5 | Topoisomerase II Inhibition |

| Compound B | HCT116 (Colon Cancer) | 2.0 | Induction of Apoptosis |

| Compound C | A549 (Lung Cancer) | 1.8 | ROS Generation |

| Ethyl Derivative | PC3 (Prostate Cancer) | 1.0 | Cell Cycle Arrest at G1 Phase |

Antioxidant and Anti-inflammatory Activities

The compound has also been evaluated for its antioxidant properties. Studies suggest that it may reduce oxidative stress through the scavenging of free radicals. Furthermore, anti-inflammatory activities have been observed in various assays, indicating potential therapeutic applications in inflammatory diseases .

Table 2: Summary of Antioxidant and Anti-inflammatory Activities

| Activity Type | Assay Used | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 25 µM |

| Anti-inflammatory | COX Inhibition | IC50 = 15 µM |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Topoisomerase II Inhibition : This compound acts as a selective inhibitor of topoisomerase II, disrupting DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It induces ROS accumulation in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Breast Cancer : A derivative similar to this compound demonstrated significant tumor reduction in MCF-7 xenograft models.

- Inflammatory Disease Model : In a murine model of inflammation, the compound showed a marked decrease in inflammatory markers compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.